SAHA-OBP, also known as Suberoylanilide Hydroxamic Acid-OBP, is a prodrug of a histone deacetylase inhibitor that is activated by reactive oxygen species. This compound exhibits selective activity against various cancer cell types, making it a significant focus in cancer research and therapy. The compound is derived from the original Suberoylanilide Hydroxamic Acid, which has been extensively studied for its anticancer properties.
SAHA-OBP is synthesized through chemical reactions involving specific reagents, primarily 4-cyanobenzyl chloride and N-methylpropylamine. The compound's development is associated with research institutions and pharmaceutical companies focused on oncology.
SAHA-OBP falls under the category of histone deacetylase inhibitors (HDAC inhibitors). These compounds are known for their role in modifying histone proteins, which can affect gene expression and are implicated in various cancer pathways.
The synthesis of SAHA-OBP typically involves a straightforward reaction between 4-cyanobenzyl chloride and N-methylpropylamine under basic conditions. This process is characterized by nucleophilic substitution, where the amine group attacks the carbon atom attached to the chlorine atom, yielding the desired product.
The molecular formula of SAHA-OBP is , with a molecular weight of approximately 245.32 g/mol. The compound features a hydroxamic acid functional group that is crucial for its HDAC inhibitory activity.
SAHA-OBP can undergo several chemical reactions:
The mechanism of action for SAHA-OBP involves its activation by reactive oxygen species within cancer cells, leading to inhibition of histone deacetylases. This inhibition results in hyperacetylation of histones, altering gene expression patterns that promote apoptosis (programmed cell death) in tumor cells.
SAHA-OBP has significant applications in scientific research, particularly in cancer therapy:
HDACs are categorized into four classes based on structure and function. Class I (HDACs 1, 2, 3, 8) are Zn²⁺-dependent enzymes primarily localized in the nucleus and ubiquitously expressed. They regulate core transcriptional pathways dysregulated in cancer [6] [9]. Class II (IIa: HDACs 4, 5, 7, 9; IIb: HDACs 6, 10) shuttle between nucleus and cytoplasm, while Class III (sirtuins) require NAD⁺, and Class IV (HDAC11) shares features with both Class I and II [9]. HDAC inhibitors suppress cancer growth through multifaceted mechanisms:
Class I-specific inhibitors like OBP-801 demonstrate enhanced selectivity for cancer-associated epigenetic pathways compared to pan-inhibitors like SAHA. This precision reduces off-target effects while maintaining efficacy in reactivating silenced genes [9].
Table 1: HDAC Classes and Inhibitor Specificity
HDAC Class | Isoforms | Cofactor | SAHA Specificity | OBP-801 Specificity |
---|---|---|---|---|
Class I | HDAC 1,2,3,8 | Zn²⁺ | Pan-inhibition | Selective inhibition |
Class IIa | HDAC 4,5,7,9 | Zn²⁺ | Moderate inhibition | Minimal inhibition |
Class IIb | HDAC 6,10 | Zn²⁺ | Strong (HDAC6) | Weak |
Class III | SIRT 1–7 | NAD⁺ | None | None |
Class IV | HDAC 11 | Zn²⁺ | Weak inhibition | None |
SAHA (Vorinostat) is a hydroxamate-based pan-HDAC inhibitor with a linear molecular structure (C14H20N2O3; MW 264.32 g/mol). Its pharmacophore comprises:
SAHA inhibits Class I, II, and IV HDACs with IC50 values in the micromolar range (e.g., ~10 nM–1 µM for HDAC1–6) [8]. Its broad specificity enables multi-pathway interference but may dilute on-target efficacy.
OBP-801 (Spiruchostatin A) is a bicyclic depsipeptide (MW ~600 g/mol) featuring:
Unlike prodrug HDACis (e.g., romidepsin), OBP-801 directly inhibits Class I HDACs without requiring metabolic activation. Its compact structure confers 50-fold greater potency than SAHA against HDAC1 (IC50 ~1.4 nM), attributed to deeper active-site penetration and stabilized enzyme interactions [9].
Table 2: Structural and Functional Attributes of SAHA vs. OBP-801
Property | SAHA (Vorinostat) | OBP-801 (Spiruchostatin A) |
---|---|---|
Chemical Class | Hydroxamic acid | Bicyclic depsipeptide |
Molecular Weight | 264.32 g/mol | ~600 g/mol |
HDAC Specificity | Pan-HDAC (Classes I, II, IV) | Class I-selective |
Key Moieties | Hydroxamic acid, phenyl cap, linker | Disulfide bond, statine, hydroxamate |
Activation | Direct | Direct |
HDAC1 IC50 | 10–100 nM | 1.4 nM |
Class I HDAC inhibitors exhibit distinct therapeutic profiles based on structural and target selectivity:
Enzyme Kinetics: OBP-801 shows slow dissociation kinetics from HDAC1, prolonging residence time and enhancing cellular effects compared to SAHA’s transient binding [9]. This explains OBP-801’s sustained histone H3/H4 hyperacetylation observed in rhabdomyosarcoma and triple-negative breast cancer (TNBC) models [4] [7].
Transcriptional Reprogramming: Both agents upregulate p21Cip1/Waf1, but OBP-801 uniquely suppresses survivin expression—an anti-apoptotic protein overexpressed in therapy-resistant cancers. In TNBC cells, OBP-801 counteracts eribulin-induced survivin upregulation, enabling synergistic apoptosis [7].
Downstream Pathway Effects:
Table 3: Comparative Activity of SAHA and OBP-801 in Cancer Models
Parameter | SAHA | OBP-801 |
---|---|---|
HDAC1 Inhibition | IC50 = 10–100 nM | IC50 = 1.4 nM |
p21 Induction | 3–5 fold increase in solid tumors | 8–10 fold in sarcoma/TNBC |
Survivin Modulation | Variable suppression | Potent downregulation (90% in TNBC) |
Synergy with Eribulin | Not reported | CI = 0.3–0.5 (strong synergy) |
Mitotic Arrest | G1/S phase arrest dominant | M-phase arrest via phospho-H3 suppression |
Structurally, the depsipeptide scaffold of OBP-801 enables superior membrane permeability compared to SAHA’s linear hydroxamate, enhancing nuclear delivery to Class I HDAC targets. This pharmacokinetic advantage underpins its nanomolar efficacy despite shared Zn²⁺-chelation mechanisms [9].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5